

# A Spectroscopic Guide to the Positional Isomers of 4-(1H-Pyrazolyl)benzaldehyde

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## Compound of Interest

Compound Name:	4-(1H-Pyrazol-4-yl)benzaldehyde
CAS No.:	1017794-45-4
Cat. No.:	B1328861

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In the landscape of medicinal chemistry and materials science, pyrazole-containing compounds stand out for their versatile biological activities and unique photophysical properties. The strategic placement of a benzaldehyde moiety on the pyrazole ring gives rise to a set of positional isomers with distinct electronic and steric characteristics. A precise and unambiguous structural characterization of these isomers is paramount for advancing drug discovery pipelines and developing novel materials. This guide provides a comprehensive spectroscopic comparison of the key positional isomers of 4-(1H-pyrazolyl)benzaldehyde, offering researchers a practical framework for their identification and differentiation.

The primary isomers under consideration are:

- 4-(1H-Pyrazol-1-yl)benzaldehyde: The benzaldehyde group is attached to a nitrogen atom of the pyrazole ring.
- 4-(1H-Pyrazol-3-yl)benzaldehyde: The benzaldehyde group is attached to a carbon atom adjacent to a nitrogen atom.

- **4-(1H-Pyrazol-4-yl)benzaldehyde:** The benzaldehyde group is attached to the carbon atom at the 4-position of the pyrazole ring.

Due to tautomerism in the pyrazole ring for the 3- and 4-substituted isomers, the N-H proton can exist on either nitrogen atom. This dynamic equilibrium can influence the spectroscopic properties, particularly in NMR.

## Molecular Structures of the Isomers

4-(1H-Pyrazol-4-yl)benzaldehyde

isomer4

4-(1H-Pyrazol-3-yl)benzaldehyde

isomer3

4-(1H-Pyrazol-1-yl)benzaldehyde

isomer1

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Figure 1. Chemical structures of the positional isomers of 4-(1H-Pyrazolyl)benzaldehyde.

## Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool for Isomer Differentiation

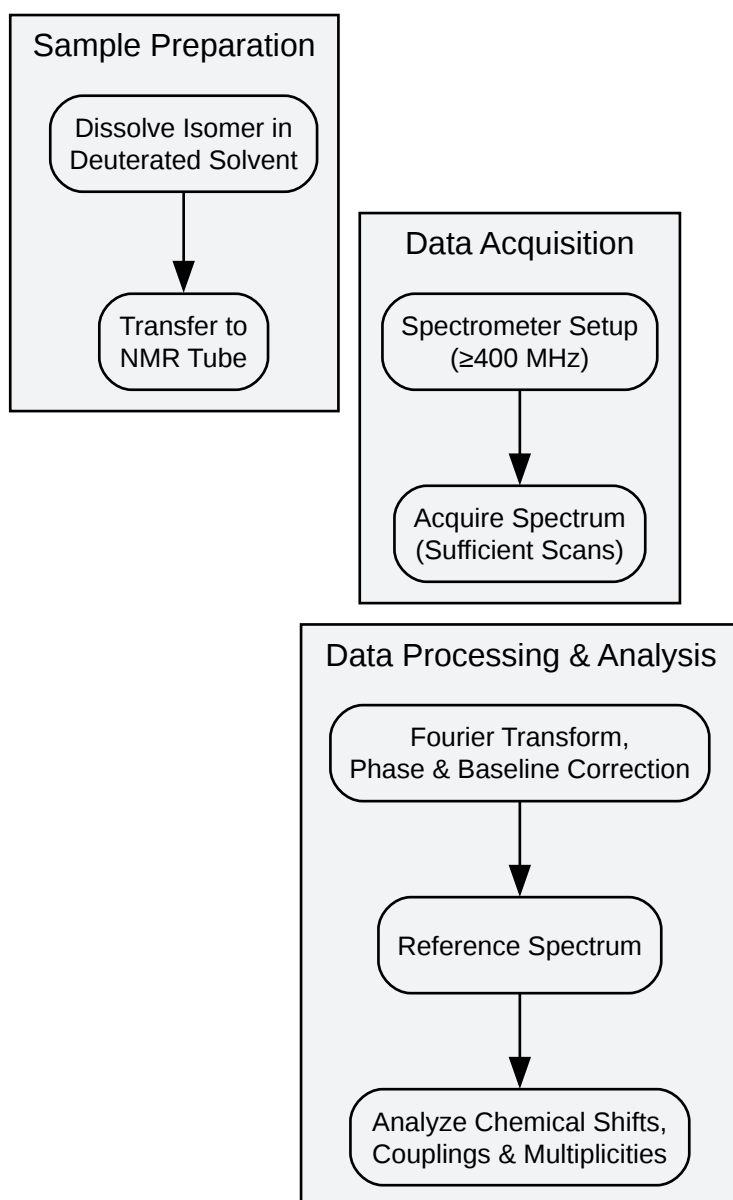
NMR spectroscopy is arguably the most powerful technique for distinguishing between these isomers. The chemical shifts ( $\delta$ ) and coupling constants (J) of the pyrazole and benzaldehyde protons and carbons are highly sensitive to the substitution pattern.

### <sup>1</sup>H NMR Spectroscopy

The proton NMR spectra provide a clear fingerprint for each isomer. The key differentiating features are the chemical shifts and multiplicities of the pyrazole ring protons.

Experimental Protocol for  $^1\text{H}$  NMR Spectroscopy:

- **Sample Preparation:** Dissolve approximately 5-10 mg of the isomer in 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in an NMR tube.
- **Instrument Setup:** Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
- **Data Acquisition:** Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).



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Figure 2. General experimental workflow for NMR spectroscopy.

Table 1: Comparative  $^1\text{H}$  NMR Data (Predicted and Reported) of 4-(1H-Pyrazolyl)benzaldehyde Isomers in  $\text{CDCl}_3$

Isomer	Aldehyde-H ( $\delta$ , ppm)	Benzaldehyde-H ( $\delta$ , ppm)	Pyrazole-H3 ( $\delta$ , ppm)	Pyrazole-H4 ( $\delta$ , ppm)	Pyrazole-H5 ( $\delta$ , ppm)
4-(1H-Pyrazol-1-yl)	~9.95 (s)	~7.90 (d), ~7.70 (d)	~7.95 (d)	~6.50 (t)	~7.75 (d)
4-(1H-Pyrazol-3-yl)	~10.0 (s)	~7.95 (d), ~7.85 (d)	-	~6.80 (d)	~7.70 (d)
4-(1H-Pyrazol-4-yl)	~9.90 (s)	~7.80 (d), ~7.60 (d)	~7.90 (s)	-	~7.90 (s)

Note: Data is compiled from typical values for substituted benzaldehydes and pyrazoles and should be considered approximate. Specific values can vary with solvent and concentration.[1]  
[2]

Interpretation of  $^1\text{H}$  NMR Data:

- **4-(1H-Pyrazol-1-yl)benzaldehyde:** This isomer will show three distinct signals for the pyrazole protons. The H4 proton will appear as a triplet at a significantly upfield position (~6.50 ppm) due to its electronic environment. The H3 and H5 protons will be doublets in the aromatic region.
- **4-(1H-Pyrazol-3-yl)benzaldehyde:** Here, the pyrazole ring will exhibit two doublets, corresponding to the H4 and H5 protons. The absence of a third pyrazole proton signal is a key identifier.
- **4-(1H-Pyrazol-4-yl)benzaldehyde:** This isomer is distinguished by the presence of two equivalent pyrazole protons (H3 and H5), which will appear as a single singlet in the aromatic region.

## $^{13}\text{C}$ NMR Spectroscopy

The  $^{13}\text{C}$  NMR spectra provide complementary information, particularly regarding the quaternary carbons and the carbon attached to the benzaldehyde ring.

Table 2: Comparative  $^{13}\text{C}$  NMR Data (Predicted) of 4-(1H-Pyrazolyl)benzaldehyde Isomers in  $\text{CDCl}_3$ 

Isomer	Aldehyde-C ( $\delta$ , ppm)	Benzaldehyde-C ( $\delta$ , ppm)	Pyrazole-C3 ( $\delta$ , ppm)	Pyrazole-C4 ( $\delta$ , ppm)	Pyrazole-C5 ( $\delta$ , ppm)
4-(1H-Pyrazol-1-yl)	~191	~130-140	~141	~108	~127
4-(1H-Pyrazol-3-yl)	~192	~128-138	~150	~110	~135
4-(1H-Pyrazol-4-yl)	~192	~129-137	~138	~120	~138

Note: Predicted values based on general chemical shift ranges for similar compounds.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Interpretation of  $^{13}\text{C}$  NMR Data:

- The chemical shift of the pyrazole carbon directly attached to the benzaldehyde ring is a key diagnostic marker. For the 1-yl isomer, this is a nitrogen, so the benzaldehyde C1' will be influenced by the pyrazole ring as a whole. For the 3-yl and 4-yl isomers, the pyrazole C3 and C4 carbons, respectively, will show characteristic downfield shifts.
- In the 4-yl isomer, the equivalence of C3 and C5 will result in a single signal, simplifying the spectrum.

## Vibrational Spectroscopy: FT-IR Analysis

Fourier-transform infrared (FT-IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Experimental Protocol for FT-IR Spectroscopy:

- Sample Preparation:** For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with

dry KBr powder and press into a transparent disk. For ATR, place a small amount of the solid sample directly on the ATR crystal.

- Data Acquisition: Record the spectrum over the range of 4000-400  $\text{cm}^{-1}$ .
- Data Analysis: Identify the characteristic absorption bands for the aldehyde and pyrazole functional groups.

Table 3: Characteristic FT-IR Absorption Bands ( $\text{cm}^{-1}$ ) for 4-(1H-Pyrazolyl)benzaldehyde Isomers

Functional Group	Vibration	Expected Wavenumber (cm <sup>-1</sup> )	Comments
Aldehyde	C=O stretch	1710 - 1685	Strong, sharp peak. Conjugation with the aromatic ring lowers the frequency.[7][8]
C-H stretch	~2820 and ~2720	Two weak to medium bands (Fermi resonance). The ~2720 cm <sup>-1</sup> band is particularly diagnostic for aldehydes.[9]	
Aromatic Ring	C-H stretch	3100 - 3000	Weak to medium intensity.
C=C stretch	1600 - 1450	Multiple medium to strong bands.	
Pyrazole Ring	N-H stretch	3200 - 3100	Medium, potentially broad for the 3- and 4-yl isomers due to hydrogen bonding. Absent in the 1-yl isomer if substituted on the N-H nitrogen.
C=N stretch	~1550	Medium intensity.	
Ring vibrations	1500 - 1400	Overlaps with aromatic C=C stretches.	

Interpretation of FT-IR Data: While the FT-IR spectra of the three isomers will be broadly similar due to the presence of the same functional groups, subtle differences in the fingerprint region (below 1500 cm<sup>-1</sup>) can be used for differentiation, especially when compared with reference spectra. The most significant difference will be the presence of a distinct N-H stretching band

for the 3- and 4-yl isomers, which will be absent for the 1-yl isomer. The exact position and shape of the C=O stretching vibration may also vary slightly due to the different electronic effects of the pyrazole ring at each position.[10]

## Electronic Spectroscopy: UV-Vis Absorption

UV-Visible spectroscopy provides insights into the electronic transitions within the conjugated  $\pi$ -systems of the molecules.

Experimental Protocol for UV-Vis Spectroscopy:

- **Sample Preparation:** Prepare a dilute solution of the isomer in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
- **Data Acquisition:** Record the absorption spectrum over a range of approximately 200-400 nm.
- **Data Analysis:** Determine the wavelength of maximum absorption ( $\lambda_{\text{max}}$ ).

**Interpretation of UV-Vis Data:** All three isomers are expected to exhibit strong UV absorption due to the extended conjugation between the pyrazole and benzaldehyde rings. The position of  $\lambda_{\text{max}}$  will be sensitive to the substitution pattern, as it affects the energy of the  $\pi$ - $\pi^*$  transitions. It is anticipated that the 1-yl and 3-yl isomers, with more direct conjugation, may show a red-shift (longer  $\lambda_{\text{max}}$ ) compared to the 4-yl isomer. However, experimental verification is crucial for definitive assignment.

## Mass Spectrometry: Elucidating Fragmentation Patterns

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in structural elucidation.

Experimental Protocol for Mass Spectrometry:

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

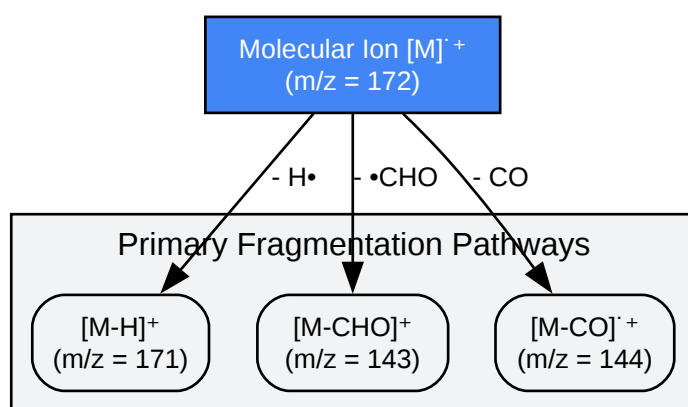
- Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
- Data Analysis: Identify the molecular ion peak ( $M^+$ ) and the major fragment ions.

Predicted Fragmentation Patterns: The molecular weight of all three isomers is 172.18 g/mol . Therefore, the molecular ion peak will appear at  $m/z = 172$ .

Common fragmentation pathways for benzaldehyde derivatives include:

- Loss of a hydrogen radical ( $H\cdot$ ):  $[M-1]^+$  peak at  $m/z = 171$ .
- Loss of the formyl radical ( $\cdot CHO$ ):  $[M-29]^+$  peak at  $m/z = 143$ .
- Loss of carbon monoxide (CO):  $[M-28]^+$  peak at  $m/z = 144$ .

The fragmentation of the pyrazole ring can also occur, leading to characteristic ions. The relative intensities of these fragment ions will differ between the isomers due to the varying stability of the resulting radical cations. For instance, the cleavage of the bond between the two rings will be a prominent fragmentation pathway. The stability of the resulting pyrazolyl and phenyl cations will depend on the point of attachment.



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Figure 3. Predicted primary mass spectrometry fragmentation pathways.

## Conclusion

The positional isomers of 4-(1H-pyrazolyl)benzaldehyde, while sharing the same molecular formula, exhibit distinct spectroscopic signatures that allow for their unambiguous identification. <sup>1</sup>H NMR spectroscopy is the most definitive technique, with the chemical shifts and multiplicities of the pyrazole protons providing a clear fingerprint for each isomer. <sup>13</sup>C NMR, FT-IR, UV-Vis, and mass spectrometry offer complementary and confirmatory data. This guide provides a foundational framework for researchers working with these important heterocyclic compounds, enabling confident structural assignment and facilitating their application in drug discovery and materials science.

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